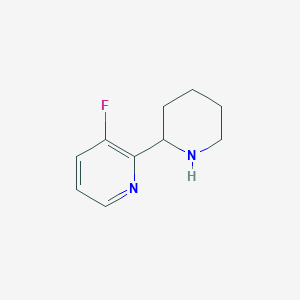
(4-Ethyl-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
(4-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde, (4-Ethyl-2-methylbenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions
(4-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Ethyl-2-methylbenzaldehyde) using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to (4-Ethyl-2-methylphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Ethyl-2-methylphenyl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: (4-Ethyl-2-methylbenzaldehyde)
Reduction: (4-Ethyl-2-methylphenyl)methane
Substitution: (4-Ethyl-2-methylphenyl)chloride
科学研究应用
(4-Ethyl-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (4-Ethyl-2-methylphenyl)methanol involves its ability to act as a proton donor in organic reactions. It can also function as a Lewis acid in certain catalytic processes and as a reducing agent in specific reactions. The compound interacts with various molecular targets and pathways, depending on the specific reaction or application.
相似化合物的比较
Similar Compounds
Benzyl alcohol: The parent compound of (4-Ethyl-2-methylphenyl)methanol, with a hydroxyl group attached to a benzene ring.
(4-Methylphenyl)methanol: A similar compound with a methyl group at the fourth position of the benzene ring.
(4-Ethylphenyl)methanol: A compound with an ethyl group at the fourth position of the benzene ring.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and properties compared to other similar compounds. This unique substitution pattern can lead to different chemical behaviors and applications in various fields.
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(4-ethyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-6,11H,3,7H2,1-2H3 |
InChI 键 |
QGWBKYRTHHWFGD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


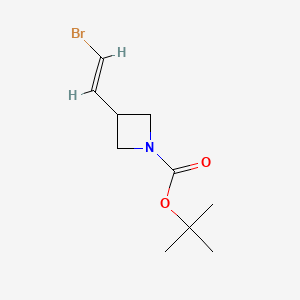
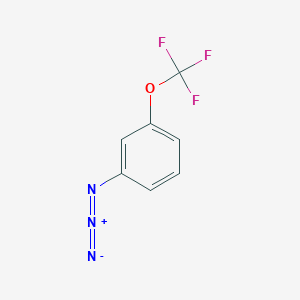
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

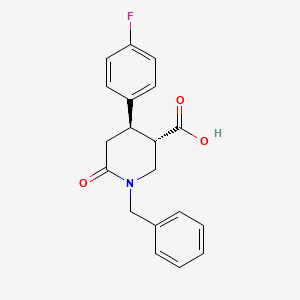

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)

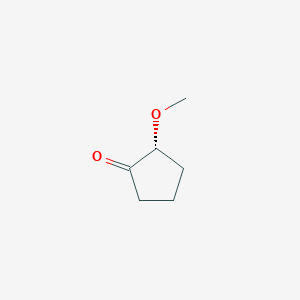
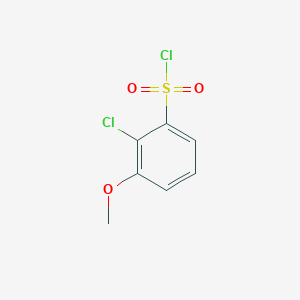
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)

